4-Propoxybenzoic acid

Description

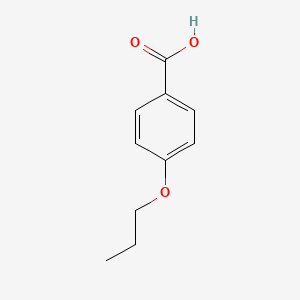

Structure

3D Structure

Properties

IUPAC Name |

4-propoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-2-7-13-9-5-3-8(4-6-9)10(11)12/h3-6H,2,7H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDFUWFOCYZZGQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10202750 | |

| Record name | p-Propoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10202750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5438-19-7 | |

| Record name | 4-Propoxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5438-19-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Propoxybenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005438197 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Propoxybenzoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16632 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-Propoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10202750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Propoxybenzoic Acid via Williamson Etherification

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-propoxybenzoic acid, a valuable intermediate in the development of liquid crystals and other advanced materials. The primary focus is on the Williamson ether synthesis, a robust and versatile method for the formation of ethers. This document delves into the underlying mechanistic principles, provides a detailed, field-proven experimental protocol, and discusses key considerations for reaction optimization and product purification. Characterization data and safety protocols are also presented to ensure a thorough understanding and safe execution of this synthesis. This guide is intended for researchers, scientists, and professionals in the fields of organic chemistry, materials science, and drug development who require a practical and in-depth understanding of this important chemical transformation.

Introduction: The Significance of 4-Alkoxybenzoic Acids

4-Alkoxybenzoic acids are a class of organic compounds that have garnered significant interest due to their utility as building blocks in the synthesis of a wide array of functional materials.[1] Their defining structural feature is a carboxylic acid group and an alkoxy group at the para position of a benzene ring. This unique combination of a rigid aromatic core and a flexible alkyl chain imparts properties that are highly desirable in the field of materials science, particularly in the design of thermotropic liquid crystals.[2]

The length of the alkoxy chain plays a crucial role in determining the mesomorphic properties of these molecules, such as the temperature range and type of liquid crystalline phases (nematic, smectic) they exhibit.[1] The propoxy group, in particular, contributes to a favorable balance of molecular interactions, leading to the formation of stable liquid crystalline phases at accessible temperatures. The ability of the carboxylic acid moieties to form hydrogen-bonded dimers effectively elongates the molecular structure, further promoting the formation of these ordered, fluid phases.[3][4]

The Williamson Ether Synthesis: A Cornerstone of Ether Formation

The Williamson ether synthesis, first reported by Alexander Williamson in 1850, remains one of the most reliable and widely employed methods for preparing symmetrical and unsymmetrical ethers.[5] The reaction is a cornerstone of organic synthesis due to its broad applicability and generally high yields.[6][7]

Reaction Mechanism

The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[8] The reaction involves the nucleophilic attack of an alkoxide or phenoxide ion on a primary alkyl halide or other substrate with a good leaving group (e.g., a tosylate).[5]

The synthesis of this compound from 4-hydroxybenzoic acid and a propyl halide involves two key steps:

-

Deprotonation: The phenolic proton of 4-hydroxybenzoic acid is acidic and can be removed by a suitable base to form a phenoxide ion. This deprotonation step is crucial as it generates a potent nucleophile.

-

Nucleophilic Attack: The resulting phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon of the propyl halide in a concerted SN2 fashion. This backside attack results in the displacement of the halide leaving group and the formation of the ether linkage.

Experimental Protocol: Synthesis of this compound

This section provides a detailed, step-by-step procedure for the synthesis of this compound. The protocol is designed to be self-validating, with clear explanations for each step.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |

| 4-Hydroxybenzoic Acid | 138.12 | 13.81 g | 0.10 | 1.0 |

| 1-Bromopropane | 123.00 | 14.76 g (10.9 mL) | 0.12 | 1.2 |

| Anhydrous Potassium Carbonate | 138.21 | 20.73 g | 0.15 | 1.5 |

| N,N-Dimethylformamide (DMF) | - | 150 mL | - | - |

| Diethyl Ether | - | As needed | - | - |

| 5% Hydrochloric Acid | - | As needed | - | - |

| Saturated Sodium Chloride (Brine) | - | As needed | - | - |

| Anhydrous Magnesium Sulfate | - | As needed | - | - |

| Ethanol | - | As needed for recrystallization | - | - |

| Deionized Water | - | As needed for recrystallization | - | - |

Reaction Setup and Procedure

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydroxybenzoic acid (13.81 g, 0.10 mol), anhydrous potassium carbonate (20.73 g, 0.15 mol), and N,N-dimethylformamide (DMF, 150 mL).

-

Causality: Potassium carbonate is a mild base that is effective in deprotonating the phenolic hydroxyl group of 4-hydroxybenzoic acid to form the nucleophilic phenoxide. An excess is used to ensure complete deprotonation. DMF is an excellent polar aprotic solvent for SN2 reactions as it solvates the potassium cation, leaving the phenoxide anion highly reactive.[6]

-

-

Addition of Alkylating Agent: Slowly add 1-bromopropane (14.76 g, 10.9 mL, 0.12 mol) to the stirred reaction mixture at room temperature.

-

Causality: A slight excess of the alkylating agent is used to drive the reaction to completion. 1-Bromopropane is a primary alkyl halide, which is ideal for SN2 reactions and minimizes the competing E2 elimination side reaction.[8]

-

-

Reaction: Heat the reaction mixture to 70-80 °C using a heating mantle and stir for 4-6 hours.

-

Causality: Heating the reaction mixture increases the rate of the SN2 reaction. The specified temperature range provides sufficient energy for the reaction to proceed at a reasonable rate without promoting significant side reactions. The reaction time is typical for this type of Williamson ether synthesis.[7]

-

-

Work-up: After the reaction is complete (monitored by TLC), allow the mixture to cool to room temperature. Pour the reaction mixture into 500 mL of cold water and acidify to a pH of ~2 with 5% hydrochloric acid. A white precipitate will form.

-

Causality: Pouring the reaction mixture into water precipitates the product, which is sparingly soluble in water, and dissolves the inorganic salts. Acidification protonates any unreacted phenoxide and ensures the product is in its carboxylic acid form.

-

-

Isolation of Crude Product: Collect the crude product by vacuum filtration and wash the solid with copious amounts of water to remove any remaining DMF and inorganic salts. The crude product can be dried in a vacuum oven.

-

Purification by Recrystallization: Dissolve the crude this compound in a minimal amount of hot ethanol in an Erlenmeyer flask. Slowly add hot deionized water dropwise until the solution becomes slightly turbid. Add a few drops of hot ethanol to redissolve the precipitate and then allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.[9][10]

-

Causality: Recrystallization is an effective method for purifying solid organic compounds. An ethanol/water solvent system is ideal as this compound is soluble in hot ethanol and less soluble in cold water. Slow cooling promotes the formation of large, pure crystals.

-

-

Final Product Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum. A typical yield for this synthesis is in the range of 80-90%.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by a combination of spectroscopic methods and physical property measurements.

| Property | Expected Value |

| Appearance | White crystalline solid |

| Molecular Formula | C₁₀H₁₂O₃ |

| Molar Mass | 180.20 g/mol [3] |

| Melting Point | 147-149 °C |

| ¹H NMR (CDCl₃, 400 MHz) | δ 10.5-12.0 (br s, 1H, COOH), 8.07 (d, J=8.8 Hz, 2H, Ar-H), 6.94 (d, J=8.8 Hz, 2H, Ar-H), 4.01 (t, J=6.6 Hz, 2H, OCH₂), 1.84 (m, 2H, CH₂), 1.05 (t, J=7.4 Hz, 3H, CH₃) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 172.0, 163.5, 132.5, 123.5, 114.5, 70.0, 22.5, 10.5 |

| IR (KBr, cm⁻¹) | 3300-2500 (O-H stretch, carboxylic acid), 2965, 2875 (C-H stretch, alkyl), 1680 (C=O stretch, carboxylic acid), 1605, 1510 (C=C stretch, aromatic), 1250, 1040 (C-O stretch, ether)[2][11] |

| Mass Spectrometry (EI) | m/z (%): 180 (M⁺), 138, 121, 93, 65[12] |

Safety and Handling

-

4-Hydroxybenzoic Acid: May cause skin and eye irritation.

-

1-Bromopropane: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.

-

Potassium Carbonate: Causes serious eye irritation.

-

N,N-Dimethylformamide (DMF): Combustible liquid. Harmful in contact with skin or if inhaled. Causes serious eye irritation.

-

Diethyl Ether: Extremely flammable liquid and vapor. May form explosive peroxides.

All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

Conclusion

The Williamson ether synthesis provides an efficient and reliable route to this compound. By understanding the SN2 mechanism and carefully controlling the reaction conditions, high yields of the desired product can be achieved. The detailed protocol and characterization data provided in this guide serve as a valuable resource for researchers and scientists working in the synthesis and application of liquid crystalline materials and other advanced organic compounds.

References

-

First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications. (n.d.). National Institutes of Health. Retrieved January 5, 2026, from [Link]

-

Williamson ether synthesis. (n.d.). In Wikipedia. Retrieved January 5, 2026, from [Link]

-

Liquid crystalline behavior of hydroxypropyl cellulose esterified with 4-alkoxybenzoic acid. (n.d.). BioResources. Retrieved January 5, 2026, from [Link]

-

Synthesis and Characterization of Self-Assembled Liquid Crystals: p-Alkoxybenzoic Acids. (2025). ResearchGate. Retrieved January 5, 2026, from [Link]

-

Synthesis of liquid crystals based on hydrogen-bonding of 4-(Octyloxy)benzoic acid with 4-alkylbenzoic acids. (n.d.). CONICET. Retrieved January 5, 2026, from [Link]

-

Molecular and Crystal Structure of 4-Alkoxybenzoic Acids: Design of the Mesogenic Phase. (2025). Springer. Retrieved January 5, 2026, from [Link]

-

This compound. (n.d.). PubChem. Retrieved January 5, 2026, from [Link]

-

This compound. (n.d.). NIST WebBook. Retrieved January 5, 2026, from [Link]

-

This compound Mass Spectrum. (n.d.). NIST WebBook. Retrieved January 5, 2026, from [Link]

-

Williamson Ether Synthesis. (n.d.). Utah Tech University. Retrieved January 5, 2026, from [Link]

-

Williamson Ether Synthesis reaction. (n.d.). BYJU'S. Retrieved January 5, 2026, from [Link]

-

Williamson ether synthesis. (n.d.). In Wikipedia. Retrieved January 5, 2026, from [Link]

-

The Williamson Ether Synthesis. (2014). Master Organic Chemistry. Retrieved January 5, 2026, from [Link]

-

EXPERIMENT 4 - Purification - Recrystallization of Benzoic acid. (n.d.). Retrieved January 5, 2026, from [Link]

-

Part 1. (revised 7/10) Recrystallization is the most common method for purifying solid compoun. (n.d.). Retrieved January 5, 2026, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound(5438-19-7) IR Spectrum [chemicalbook.com]

- 3. This compound | C10H12O3 | CID 138500 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis of liquid crystals based on hydrogen-bonding of 4-(Octyloxy)benzoic acid with 4-alkylbenzoic acids - CONICET [bicyt.conicet.gov.ar]

- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 6. Synthesis, characterization and mesomorphic properties of azoester mesogens: 4-n-alkoxy benzoic acid 4-[3-(benzylidene-amino)-phenylazo]-phenyl ester | Semantic Scholar [semanticscholar.org]

- 7. byjus.com [byjus.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. hi-static.z-dn.net [hi-static.z-dn.net]

- 10. people.chem.umass.edu [people.chem.umass.edu]

- 11. This compound [webbook.nist.gov]

- 12. This compound [webbook.nist.gov]

Experimental protocol for 4-Propoxybenzoic acid synthesis

An In-Depth Technical Guide to the Synthesis of 4-Propoxybenzoic Acid

This compound (C₁₀H₁₂O₃) is a white crystalline solid with a melting point of 144-146°C.[1] Its molecular structure, featuring a carboxylic acid group and a propoxy group on a benzene ring, makes it a versatile building block in organic synthesis.[2] The compound's utility is prominent in the synthesis of complex molecules where the propoxy moiety influences solubility and the carboxylic acid group provides a reactive handle for further chemical transformations.[2]

This guide will focus on a robust and widely applicable method for its synthesis: the Williamson ether synthesis. This method is favored for its reliability and adaptability in creating ethers from an alkoxide and an alkyl halide.[3][4][5]

Strategic Approach to Synthesis: The Williamson Etherification Pathway

The core of this protocol is the Williamson ether synthesis, an S_N2 reaction where an alkoxide nucleophilically attacks an alkyl halide.[3][5] In the context of this compound synthesis, this involves the deprotonation of the hydroxyl group of a 4-hydroxybenzoic acid derivative to form a phenoxide, which then reacts with a propyl halide.

A critical consideration is the potential for the carboxylic acid group to interfere with the reaction. To circumvent this, a common strategy is to first protect the carboxylic acid via esterification. The ester is then subjected to the Williamson ether synthesis, followed by hydrolysis of the ester to yield the final carboxylic acid product. This multi-step approach ensures high yields and purity.

Caption: Overall synthetic strategy for this compound.

In-Depth Experimental Protocol

This protocol is divided into three main stages: esterification of 4-hydroxybenzoic acid, Williamson ether synthesis, and hydrolysis to the final product.

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity | Notes |

| 4-Hydroxybenzoic Acid | C₇H₆O₃ | 138.12 | ≥99% | Starting material |

| Methanol | CH₃OH | 32.04 | Anhydrous | Solvent and reactant |

| Sulfuric Acid | H₂SO₄ | 98.08 | Concentrated | Catalyst |

| Sodium Hydroxide | NaOH | 40.00 | Pellets, ≥97% | Base |

| 1-Iodopropane | C₃H₇I | 169.99 | ≥99% | Alkylating agent |

| Acetone | C₃H₆O | 58.08 | Anhydrous | Solvent |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | Anhydrous | Extraction solvent |

| Hydrochloric Acid | HCl | 36.46 | Concentrated | For acidification |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | Saturated solution | For neutralization |

| Brine | NaCl(aq) | - | Saturated solution | For washing |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | Drying agent |

Stage 1: Esterification of 4-Hydroxybenzoic Acid (Fischer Esterification)

This step protects the carboxylic acid group as a methyl ester to prevent unwanted side reactions.[6]

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 13.8 g (0.1 mol) of 4-hydroxybenzoic acid and 100 mL of anhydrous methanol.

-

Stir the mixture to dissolve the solid.

-

Carefully add 2 mL of concentrated sulfuric acid dropwise to the stirring solution.

-

Heat the mixture to reflux and maintain for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature.

-

Reduce the volume of methanol by approximately half using a rotary evaporator.

-

Pour the concentrated mixture into 200 mL of ice-cold water. A white precipitate of methyl 4-hydroxybenzoate will form.

-

Collect the precipitate by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from a mixture of ethanol and water to obtain pure methyl 4-hydroxybenzoate.

-

Dry the purified product in a vacuum oven.

Stage 2: Williamson Ether Synthesis of Methyl 4-Propoxybenzoate

This is the key ether formation step.[5][7][8]

Procedure:

-

In a 250 mL three-necked round-bottom flask fitted with a reflux condenser, a dropping funnel, and a nitrogen inlet, dissolve 15.2 g (0.1 mol) of methyl 4-hydroxybenzoate in 100 mL of anhydrous acetone.

-

Add 15.0 g (0.11 mol) of anhydrous potassium carbonate to the solution.

-

Heat the mixture to a gentle reflux with vigorous stirring.

-

Through the dropping funnel, add 20.4 g (0.12 mol) of 1-iodopropane dropwise over 30 minutes.

-

Continue refluxing the reaction mixture for 12-18 hours, monitoring the progress by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.

-

Remove the acetone from the filtrate using a rotary evaporator to yield the crude methyl 4-propoxybenzoate as an oil or low-melting solid.

Stage 3: Hydrolysis of Methyl 4-Propoxybenzoate

The final step is the deprotection of the carboxylic acid.

Procedure:

-

To the crude methyl 4-propoxybenzoate, add a solution of 12.0 g (0.3 mol) of sodium hydroxide in 100 mL of water and 50 mL of ethanol.

-

Heat the mixture to reflux for 2-4 hours until the ester is fully hydrolyzed (monitored by TLC).

-

Cool the reaction mixture to room temperature and remove the ethanol using a rotary evaporator.

-

Dilute the remaining aqueous solution with 100 mL of water and wash with 50 mL of diethyl ether to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify to a pH of 1-2 by the slow addition of concentrated hydrochloric acid. A white precipitate of this compound will form.

-

Collect the precipitate by vacuum filtration and wash thoroughly with cold water.

-

Recrystallize the crude product from an ethanol/water mixture to yield pure this compound.

-

Dry the final product in a vacuum oven. The expected melting point is 144-146°C.[1]

Reaction Mechanisms and Scientific Rationale

Fischer Esterification

The esterification of 4-hydroxybenzoic acid is an acid-catalyzed equilibrium reaction.[6] The excess of methanol serves to shift the equilibrium towards the product side, maximizing the yield of the methyl ester. Sulfuric acid acts as a proton source, activating the carbonyl group of the carboxylic acid towards nucleophilic attack by methanol.

Williamson Ether Synthesis

This reaction proceeds via an S_N2 mechanism.[3][5] The weakly acidic phenolic proton of methyl 4-hydroxybenzoate is deprotonated by the base (potassium carbonate) to form a more nucleophilic phenoxide ion. This phenoxide then attacks the primary carbon of 1-iodopropane, displacing the iodide leaving group and forming the ether linkage. The use of a polar aprotic solvent like acetone is ideal as it solvates the cation of the base but does not strongly solvate the nucleophile, thus enhancing its reactivity.

Caption: Mechanism of the Williamson ether synthesis.

Safety and Handling

It is imperative to conduct this synthesis in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[9][10]

-

4-Hydroxybenzoic Acid: May cause skin and serious eye irritation.[11] Avoid inhalation of dust.

-

Concentrated Sulfuric Acid and Hydrochloric Acid: Highly corrosive. Handle with extreme care to avoid contact with skin and eyes.

-

Methanol: Toxic and flammable. Avoid inhalation and skin contact.

-

1-Iodopropane: Harmful if swallowed or inhaled. It is a lachrymator.

-

Sodium Hydroxide: Corrosive and can cause severe skin burns and eye damage.

-

Diethyl Ether and Acetone: Highly flammable. Ensure there are no sources of ignition nearby.

In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[9][10] All chemical waste should be disposed of in accordance with institutional and local regulations.

Conclusion

The described three-stage synthesis provides a reliable and well-understood pathway for the production of high-purity this compound. By understanding the underlying principles of each step, from the protection of the carboxylic acid to the core Williamson ether synthesis and final deprotection, researchers can confidently execute and adapt this protocol for their specific needs. Adherence to the detailed safety precautions is essential for the safe and successful execution of this synthesis.

References

- NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Profile of this compound (CAS: 5438-19-7): Properties and Industrial Relevance.

- PubMed Central. 4-(4-Propoxybenzoyloxy)benzoic acid.

- Safety Data Sheet. 4-Hydroxybenzoic acid. (2010-11-08).

- Safety Data Sheet. 4-Hydroxybenzoic Acid Propyl Ester.

- Sigma-Aldrich. Safety Data Sheet: 4-hydroxybenzoic acid. (2025-11-06).

- PubChem. This compound.

- ChemBK. This compound. (2024-04-10).

- Benchchem. Application Notes and Protocols for the Esterification of 4-Hydroxybenzoic Acid.

- Carl ROTH. Safety Data Sheet: 4-Hydroxybenzoic acid propyl ester.

- Santa Cruz Biotechnology. 4-Hydroxybenzoic Acid - Safety Data Sheet. (2024-12-10).

- Sigma-Aldrich. This compound 98%.

- Master Organic Chemistry. The Williamson Ether Synthesis. (2014-10-24).

- Organic Chemistry Portal. Williamson Synthesis.

- Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.

- ResearchGate. Green Methodology Development for the Surfactant Assisted Williamson Synthesis of 4-Benzyloxy Benzoic Acid (Ether) in Aqueous Media. (2020-03-16).

- Wikipedia. Williamson ether synthesis.

Sources

- 1. chembk.com [chembk.com]

- 2. nbinno.com [nbinno.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Williamson Synthesis [organic-chemistry.org]

- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. francis-press.com [francis-press.com]

- 8. researchgate.net [researchgate.net]

- 9. fishersci.com [fishersci.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

An In-depth Technical Guide to the Synthesis of 4-Propoxybenzoic Acid: Starting Materials, Reagents, and Field-Proven Methodologies

Introduction: The Significance of 4-Propoxybenzoic Acid in Modern Research and Development

This compound, a fine white crystalline powder, is a pivotal intermediate in the synthesis of a wide array of advanced materials and pharmaceuticals.[1][2] Its molecular structure, featuring a carboxylic acid group and a propoxy tail on a benzene ring, imparts unique properties that make it a valuable building block.[2] This compound and its derivatives are integral to the development of liquid crystals, specialized polymers, and various active pharmaceutical ingredients (APIs).[2][3] The precise control over the synthesis of this compound is therefore of paramount importance to ensure the desired purity and performance of the final products.[2] This guide provides an in-depth exploration of the primary synthetic routes to this compound, detailing the necessary starting materials, reagents, and optimized protocols for researchers, scientists, and professionals in drug development.

Core Synthetic Strategies: A Comparative Overview

The synthesis of this compound predominantly revolves around the formation of an ether linkage at the para-position of a benzoic acid derivative. The most common and industrially relevant approach is the Williamson ether synthesis, which offers a reliable and versatile method for this transformation.[4] An alternative, though often complementary, strategy involves the initial esterification of the carboxylic acid group, followed by etherification and subsequent hydrolysis. The choice of strategy is often dictated by the desired scale of the reaction, the availability of starting materials, and the required purity of the final product.

| Synthetic Strategy | Key Advantages | Key Considerations |

| Direct Williamson Ether Synthesis | One-pot reaction, high atom economy | Requires careful control of reaction conditions to avoid side reactions |

| Esterification-Etherification-Hydrolysis | Can protect the carboxylic acid group, potentially leading to cleaner reactions | Multi-step process, may have a lower overall yield |

| Phase-Transfer Catalysis (PTC) Assisted Synthesis | Milder reaction conditions, improved yields, suitable for industrial scale-up | Requires a specific catalyst, optimization of catalyst and solvent system is crucial |

The Workhorse of Synthesis: The Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry for the preparation of ethers.[4] In the context of this compound, this SN2 reaction involves the nucleophilic attack of the phenoxide ion of 4-hydroxybenzoic acid on an alkyl halide, typically 1-bromopropane or 1-iodopropane.[5]

Reaction Mechanism and Rationale

The reaction is initiated by the deprotonation of the phenolic hydroxyl group of 4-hydroxybenzoic acid with a suitable base to form the more nucleophilic phenoxide anion. This is a critical step, as the phenoxide is a much stronger nucleophile than the neutral phenol. The choice of base is crucial; strong bases like sodium hydroxide or potassium carbonate are commonly employed. The subsequent nucleophilic attack of the phenoxide on the primary alkyl halide results in the formation of the ether bond and a halide salt as a byproduct.

Caption: Williamson Ether Synthesis of this compound.

Detailed Experimental Protocol: Direct Williamson Ether Synthesis

This protocol outlines a standard laboratory procedure for the synthesis of this compound.

Materials:

-

4-Hydroxybenzoic acid

-

1-Bromopropane

-

Potassium Carbonate (anhydrous)

-

N,N-Dimethylformamide (DMF)

-

Hydrochloric acid (HCl)

-

Ethanol

-

Deionized water

Procedure:

-

To a solution of 4-hydroxybenzoic acid in N,N-dimethylformamide (DMF), add anhydrous potassium carbonate. Stir the mixture for 10-15 minutes at room temperature to facilitate the formation of the potassium salt.[3]

-

Add 1-bromopropane to the reaction mixture.

-

Heat the reaction mixture to a temperature between 80-100°C and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

-

Acidify the aqueous mixture with hydrochloric acid to a pH of approximately 2-3 to precipitate the crude this compound.

-

Filter the precipitate, wash thoroughly with cold water to remove any inorganic salts, and dry under vacuum.

-

For further purification, recrystallize the crude product from an ethanol-water mixture.

Enhancing Efficiency and Scalability: Phase-Transfer Catalysis

For larger-scale syntheses, maintaining a homogeneous reaction mixture can be challenging. Phase-transfer catalysis (PTC) offers an elegant solution by facilitating the transfer of reactants between immiscible phases (typically aqueous and organic).[6] In the synthesis of this compound, a phase-transfer catalyst, such as a quaternary ammonium salt, transports the phenoxide anion from the aqueous phase to the organic phase where the alkyl halide is present, thereby accelerating the reaction rate under milder conditions.[6]

The Role and Mechanism of Phase-Transfer Catalysts

A phase-transfer catalyst is a substance that facilitates the migration of a reactant from one phase into another phase where the reaction occurs. In this synthesis, the quaternary ammonium cation forms an ion pair with the phenoxide anion, rendering it soluble in the organic solvent. This allows the reaction to proceed at a much faster rate than it would in a heterogeneous system.

Caption: Mechanism of Phase-Transfer Catalysis in Williamson Ether Synthesis.

Optimized Protocol Using Phase-Transfer Catalysis

Materials:

-

4-Hydroxybenzoic acid

-

1-Bromopropane

-

Sodium hydroxide

-

Tetrabutylammonium bromide (TBAB)

-

Toluene

-

Hydrochloric acid (HCl)

Procedure:

-

In a round-bottom flask, dissolve 4-hydroxybenzoic acid in an aqueous solution of sodium hydroxide.

-

Add tetrabutylammonium bromide (TBAB) as the phase-transfer catalyst.

-

To this aqueous solution, add a solution of 1-bromopropane in toluene.

-

Heat the biphasic mixture to reflux (approximately 80-90°C) with vigorous stirring for 2-3 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture and separate the organic and aqueous layers.

-

Wash the organic layer with water.

-

Acidify the aqueous layer with hydrochloric acid to precipitate any unreacted 4-hydroxybenzoic acid.

-

Evaporate the solvent from the organic layer to obtain the crude this compound.

-

Recrystallize the product from a suitable solvent system, such as ethanol/water, to achieve high purity.

An Alternative Pathway: The Esterification-Etherification-Hydrolysis Route

In certain instances, particularly when dealing with sensitive functional groups or to minimize side reactions, a multi-step approach involving the protection of the carboxylic acid group can be advantageous. This typically involves the esterification of 4-hydroxybenzoic acid, followed by the Williamson ether synthesis on the resulting ester, and finally, hydrolysis of the ester to yield the desired this compound.

Workflow and Rationale

The initial esterification, often a Fischer esterification, converts the carboxylic acid to an ester, which can be less reactive under the basic conditions of the subsequent etherification step.[7] This can lead to a cleaner reaction with fewer byproducts. The final hydrolysis step regenerates the carboxylic acid.

Caption: Esterification-Etherification-Hydrolysis Route to this compound.

Purification and Characterization: Ensuring High Purity

The purity of this compound is critical for its applications, especially in liquid crystal and pharmaceutical manufacturing.[2] The primary method for purification is recrystallization. The choice of solvent is crucial and is typically a binary mixture, such as ethanol and water, which allows for the effective removal of both polar and non-polar impurities.

The identity and purity of the synthesized this compound can be confirmed by a variety of analytical techniques:

-

Melting Point: A sharp melting point is indicative of high purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and confirms the presence of the propoxy group and the correct substitution pattern on the aromatic ring.

-

Infrared (IR) Spectroscopy: Shows characteristic absorption bands for the carboxylic acid (O-H and C=O stretches) and the ether linkage (C-O stretch).

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound.

Conclusion: A Versatile Intermediate for Advanced Applications

This compound is a valuable and versatile chemical intermediate with significant applications in materials science and pharmaceuticals. The synthetic routes outlined in this guide, particularly the Williamson ether synthesis and its phase-transfer catalyzed variation, provide robust and scalable methods for its preparation. By understanding the underlying chemical principles and carefully controlling the reaction parameters, researchers and developers can consistently produce high-purity this compound to drive innovation in their respective fields.

References

-

Jensen, J., Grundy, S. C., Bretz, S. L., & Hartley, C. S. (2011). Synthesis and Characterization of Self-Assembled Liquid Crystals: "p"-Alkoxybenzoic Acids. Journal of Chemical Education, 88(8), 1133–1136. Available at: [Link]

-

Muhammad, K., Rauf, M. K., Ebihara, M., & Hameed, S. (2008). 4-(4-Propoxybenzoyloxy)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 64(7), o1339. Available at: [Link]

-

CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Profile of this compound (CAS: 5438-19-7): Properties and Industrial Relevance. Available at: [Link]

-

El-Atrash, A. M., El-Enany, M. M., & El-Sabbagh, I. A. (2018). First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications. Journal of Molecular Liquids, 268, 86-97. Available at: [Link]

-

Taylor & Francis. (n.d.). Phase transfer catalysts – Knowledge and References. Available at: [Link]

- Google Patents. (1982). Process for preparing phenoxybenzoic acids. US4323692A.

-

Liu, Y., et al. (2021). Microbial synthesis of 4-hydroxybenzoic acid from renewable feedstocks. Bioresource Technology, 341, 125835. Available at: [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]

- Google Patents. (2016). Production process and purification process of 4-hydroxy-benzoic acid long chain ester. US20160318841A1.

-

Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4), 41-45. Available at: [Link]

- Google Patents. (2004). Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene. EP1454891A2.

-

ERIC. (2011). Synthesis and Characterization of Self-Assembled Liquid Crystals: "p"-Alkoxybenzoic Acids. Journal of Chemical Education, 88(8), 1133-1136. Available at: [Link]

-

NIST. (n.d.). This compound. NIST Chemistry WebBook. Available at: [Link]

- Google Patents. (2020). Method for synthesizing 4-(hydroxymethyl)benzoic acid by using P-xylene (PX) as raw material. US10669223B2.

-

Macmillan Group. (2008). Phase-Transfer Catalysis (PTC). Available at: [Link]

-

Véronique Gouverneur Research Group. (n.d.). Method Development and Catalysis. Available at: [Link]

-

NIST. (n.d.). This compound. NIST Chemistry WebBook. Available at: [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. Available at: [Link]

Sources

Chemical properties of 4-Propoxybenzoic acid

An In-depth Technical Guide to the Chemical Properties of 4-Propoxybenzoic Acid

Authored by: A Senior Application Scientist

Abstract

This compound (CAS No. 5438-19-7) is a key organic intermediate with significant applications in materials science and pharmaceutical development.[1][2] Its unique molecular structure, featuring a rigid benzoic acid core and a flexible propoxy chain, imparts properties that make it an ideal building block for liquid crystals and a versatile precursor in complex organic syntheses.[2][3] This guide provides a comprehensive overview of its chemical and physical properties, synthesis, spectral characterization, reactivity, and safety protocols, intended for researchers, scientists, and professionals in related fields.

Chemical Identity and Molecular Structure

This compound is a para-substituted benzoic acid derivative. The presence of both a carboxylic acid group and an ether linkage on the same aromatic scaffold allows for a wide range of chemical transformations.[2]

Caption: Chemical structure of this compound.

Synthesis and Purification

The most common and industrially relevant method for synthesizing this compound is via the Williamson ether synthesis.[10][11] This classic organic reaction provides a reliable route by forming an ether from an organohalide and an alkoxide.[10]

Synthesis via Williamson Ether Synthesis

This synthesis is typically performed by reacting 4-hydroxybenzoic acid (or its ester derivative) with a propyl halide (e.g., 1-bromopropane or 1-iodopropane) in the presence of a base. The base deprotonates the phenolic hydroxyl group, forming a phenoxide ion, which then acts as a nucleophile.

Mechanism Rationale : The reaction proceeds via an Sₙ2 (bimolecular nucleophilic substitution) mechanism.[10][12] The phenoxide ion attacks the primary carbon of the propyl halide, displacing the halide leaving group.[10] Using a primary alkyl halide is crucial as secondary or tertiary halides would favor elimination side reactions.[12][13]

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis

-

Deprotonation : Dissolve 4-hydroxybenzoic acid in a polar aprotic solvent such as dimethylformamide (DMF). Add a suitable base, like potassium carbonate (K₂CO₃), in excess. Stir the mixture at room temperature to form the potassium salt of the phenoxide.

-

Nucleophilic Attack : Add 1-bromopropane to the mixture. Heat the reaction to approximately 80-100°C and maintain for several hours until TLC analysis indicates the consumption of the starting material.

-

Work-up : After cooling to room temperature, pour the reaction mixture into cold water.

-

Acidification : Carefully acidify the aqueous solution with a dilute mineral acid (e.g., 2M HCl) until the pH is acidic (pH ~2). The product, this compound, will precipitate as a solid.

-

Isolation : Collect the crude product by vacuum filtration and wash with cold water to remove inorganic salts.

-

Purification : Recrystallize the crude solid from a suitable solvent system, such as ethanol/water, to yield the pure product.

Rationale for Purification : Recrystallization is an effective method for purifying solid organic compounds. The choice of an ethanol/water system is based on the principle that this compound is soluble in hot ethanol but less soluble in cold water. This differential solubility allows for the separation of the desired compound from impurities upon cooling.

Physicochemical Properties

This compound is a white, crystalline solid at room temperature.[2] Its physical properties are critical for its handling, formulation, and application, particularly in liquid crystal mixtures.

| Property | Value | Source(s) |

| Appearance | White to almost white powder/crystal | |

| Melting Point | 144-146 °C | [7][8] |

| Boiling Point | 273.02 °C (rough estimate) | [8] |

| Solubility | Insoluble in water | [8] |

| Form | Liquid crystal | [7] |

Spectroscopic Analysis

Spectroscopic data is essential for the unambiguous identification and characterization of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum provides clear diagnostic signals for the different proton environments in the molecule.

-

Aromatic Protons : Two doublets in the aromatic region (approx. 6.9-8.0 ppm). The protons ortho to the carboxylic acid group are deshielded and appear downfield, while the protons ortho to the propoxy group appear slightly upfield.

-

Propoxy Group :

-

A triplet corresponding to the -OCH₂- protons (approx. 4.0 ppm).

-

A sextet for the central -CH₂- protons (approx. 1.8 ppm).

-

A triplet for the terminal -CH₃ protons (approx. 1.0 ppm).

-

-

Carboxylic Acid Proton : A broad singlet, typically far downfield (>10 ppm), which may be exchangeable with D₂O.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum confirms the carbon framework of the molecule. Key signals include the carbonyl carbon of the carboxylic acid (around 167 ppm), the aromatic carbons (between 114-163 ppm), and the three distinct signals for the propoxy group carbons (approx. 70, 22, and 10 ppm).

Infrared (IR) Spectroscopy

The IR spectrum is dominated by characteristic absorptions from its functional groups.

-

O-H Stretch : A very broad band from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

-

C=O Stretch : A strong, sharp absorption from the carbonyl group of the carboxylic acid, usually around 1680-1710 cm⁻¹.

-

C-O Stretch : Absorptions corresponding to the ether and carboxylic acid C-O bonds are found in the 1250-1300 cm⁻¹ (asymmetric) and 1050-1150 cm⁻¹ (symmetric) regions.

-

Aromatic C=C Stretch : Peaks in the 1450-1600 cm⁻¹ region.

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) typically shows a prominent molecular ion peak (M⁺) at m/z = 180.[5][14] Key fragmentation patterns include the loss of the propyl group (C₃H₇) leading to a fragment at m/z = 137, and the loss of the carboxylic acid group (COOH) resulting in a fragment at m/z = 135.[14]

| Spectroscopic Data | Characteristic Peaks / Signals | Source(s) |

| ¹H NMR | Aromatic (δ 6.9-8.0), -OCH₂- (δ ~4.0), -CH₂- (δ ~1.8), -CH₃ (δ ~1.0) | [15] |

| IR (cm⁻¹) | O-H (2500-3300), C=O (~1700), C-O (~1250, ~1100) | [4][16] |

| Mass Spec (m/z) | Molecular Ion: 180; Fragments: 137, 135, 121 | [4][14] |

Chemical Reactivity and Applications

The dual functionality of this compound makes it a valuable and versatile intermediate.[1][2]

Reactivity

-

Carboxylic Acid Group : This group can undergo typical reactions such as esterification (reaction with an alcohol), conversion to an acid chloride (e.g., using thionyl chloride), and salt formation (reaction with a base). These reactions are fundamental to its use in synthesizing more complex molecules.[1]

-

Aromatic Ring : The ring can undergo electrophilic aromatic substitution, with the propoxy group being an activating, ortho-para directing group.

Core Applications

-

Liquid Crystals : 4-Alkoxybenzoic acids, including the propoxy derivative, are foundational components in the synthesis of thermotropic liquid crystals.[3] The molecules can form hydrogen-bonded dimers, effectively elongating the structure and promoting the formation of ordered liquid crystalline phases (mesophases) like nematic and smectic phases.[3][17][18] These materials are critical for display technologies.[3][19]

-

Pharmaceutical and Fine Chemical Synthesis : It serves as a precursor in multi-step syntheses of pharmaceuticals, agrochemicals, and specialized polymers.[2] Its predictable reactivity makes it an attractive starting material for creating new compounds with desired biological or material properties.[2]

Caption: Role of this compound as a versatile building block.

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential. The following information is based on its GHS classification.

-

Hazard Identification :

-

Precautionary Measures :

-

Prevention : Avoid breathing dust.[20] Wash hands and exposed skin thoroughly after handling.[20] Use only in a well-ventilated area and wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[7][20]

-

Response :

-

If in eyes : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[20]

-

If on skin : Wash with plenty of soap and water.[20]

-

If inhaled : Remove person to fresh air and keep comfortable for breathing.[20]

-

-

Storage : Store in a well-ventilated place and keep the container tightly closed.[20]

-

For comprehensive safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.[20]

References

-

This compound - ChemBK. (2024, April 10). ChemBK. Retrieved January 5, 2026, from [Link]

-

Chemical Properties of this compound (CAS 5438-19-7) - Cheméo. (n.d.). Cheméo. Retrieved January 5, 2026, from [Link]

-

The Chemical Profile of this compound (CAS: 5438-19-7): Properties and Industrial Relevance - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 5, 2026, from [Link]

-

This compound | C10H12O3 - PubChem. (n.d.). PubChem. Retrieved January 5, 2026, from [Link]

-

This compound - NIST WebBook. (n.d.). National Institute of Standards and Technology. Retrieved January 5, 2026, from [Link]

-

Mass Spectrum of this compound - NIST WebBook. (n.d.). National Institute of Standards and Technology. Retrieved January 5, 2026, from [Link]

-

IR Spectrum of this compound - NIST WebBook. (n.d.). National Institute of Standards and Technology. Retrieved January 5, 2026, from [Link]

-

The Role of this compound (CAS: 5438-19-7) in Driving Innovation in Organic Chemistry - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 5, 2026, from [Link]

-

Williamson ether synthesis - Wikipedia. (n.d.). Wikipedia. Retrieved January 5, 2026, from [Link]

-

The Williamson Ether Synthesis - Master Organic Chemistry. (2014, October 24). Master Organic Chemistry. Retrieved January 5, 2026, from [Link]

-

Williamson Ether Synthesis | Chem-Station Int. Ed. (2014, April 13). Chem-Station. Retrieved January 5, 2026, from [Link]

-

Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents | Francis Academic Press. (n.d.). Francis Academic Press. Retrieved January 5, 2026, from [Link]

-

First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications - NIH. (n.d.). National Institutes of Health. Retrieved January 5, 2026, from [Link]

-

Molecular and Crystal Structure of 4-Alkoxybenzoic Acids: Design of the Mesogenic Phase. (2025, August 7). MDPI. Retrieved January 5, 2026, from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound | C10H12O3 | CID 138500 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [webbook.nist.gov]

- 6. This compound (CAS 5438-19-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. This compound 98 5438-19-7 [sigmaaldrich.com]

- 8. chembk.com [chembk.com]

- 9. 30071-93-3 Cas No. | 3 | Matrix Scientific [matrixscientific.com]

- 10. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 11. francis-press.com [francis-press.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 14. This compound [webbook.nist.gov]

- 15. This compound(5438-19-7) 1H NMR [m.chemicalbook.com]

- 16. This compound [webbook.nist.gov]

- 17. First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. dakenchem.com [dakenchem.com]

- 20. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Physical Properties of 4-Propoxybenzoic Acid

Foreword: Understanding the Physicochemical Landscape of a Key Intermediate

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the physical properties of a chemical entity is paramount. These properties are not mere data points; they are the fundamental language that dictates a molecule's behavior, from its synthesis and purification to its formulation and in-vivo performance. This guide provides an in-depth exploration of the core physical characteristics of 4-Propoxybenzoic acid (CAS: 5438-19-7), a key intermediate in the synthesis of various organic compounds, including liquid crystals and pharmaceuticals.[1]

Our approach transcends a simple listing of values. We delve into the causality behind these properties, offering insights into their experimental determination and the implications for laboratory and developmental workflows. This document is structured to provide both a robust data reference and a practical guide for the scientific professional.

Core Molecular and Physical Characteristics

This compound is a para-substituted benzoic acid derivative, featuring a propoxy group (-OCH₂CH₂CH₃) at the 4-position of the benzene ring. This structural arrangement bestows upon it a combination of aromatic and aliphatic characteristics, which in turn governs its physical behavior.

A summary of its fundamental physical properties is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₂O₃ | [2][3] |

| Molecular Weight | 180.20 g/mol | [2][3] |

| Appearance | White to almost white powder or crystals | [2] |

| Melting Point | 144-146 °C | [2] |

| Boiling Point | 273.02 °C (rough estimate) | [2] |

| pKa (at 20 °C) | 4.78 | |

| LogP (Octanol/Water Partition Coefficient) | 3.1 (Predicted) | [4][5] |

The melting point of 144-146 °C indicates a stable crystalline lattice, a common feature of benzoic acid derivatives which often form hydrogen-bonded dimers in the solid state. The predicted LogP value of 3.1 suggests a significant lipophilic character, which has profound implications for its solubility profile.

Solubility Profile: A Critical Parameter for Application

The solubility of this compound is a critical determinant for its handling, reaction conditions, and formulation. Its molecular structure, with a polar carboxylic acid group and a nonpolar propoxy chain and benzene ring, results in a nuanced solubility behavior.

Qualitative Solubility Insights

Based on available data, this compound is generally described as:

-

Insoluble in water : The hydrophobic nature of the benzene ring and the propoxy group counteracts the hydrophilic character of the carboxylic acid, leading to poor aqueous solubility.[2]

-

Soluble in hot methanol : This suggests that while it has limited solubility in some polar solvents at room temperature, this can be overcome with increased thermal energy.

-

Soluble in various organic solvents : As a general principle for alkoxybenzoic acids, solubility is expected to be high in common organic solvents like ethanol, acetone, and dimethyl sulfoxide (DMSO), owing to favorable intermolecular interactions.[6]

Experimental Protocol for Solubility Determination (Isothermal Shake-Flask Method)

This protocol outlines a reliable method for quantitatively determining the solubility of this compound in various solvents. The shake-flask method is a gold standard for equilibrium solubility measurements.

Rationale: This method ensures that the solvent is fully saturated with the solute at a constant temperature, providing a true measure of equilibrium solubility.

Workflow Diagram:

Sources

- 1. 4-Hydroxybenzoic Acid | C7H6O3 | CID 135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. 4-Methoxybenzoic acid CAS#: 100-09-4 [m.chemicalbook.com]

- 4. This compound | C10H12O3 | CID 138500 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Crystallography Open Database - Open Access Crystallography [nanocrystallography.research.pdx.edu]

- 6. benchchem.com [benchchem.com]

4-Propoxybenzoic acid CAS number 5438-19-7

An In-depth Technical Guide to 4-Propoxybenzoic Acid (CAS: 5438-19-7)

Foreword: A Molecule of Versatility

This compound, registered under CAS number 5438-19-7, presents itself as a deceptively simple aromatic carboxylic acid.[1] However, a deeper examination reveals a molecule of significant versatility, strategically employed as a foundational building block in materials science and as a key intermediate in the synthesis of complex organic molecules.[2] Its unique combination of a rigid benzoic acid core, a flexible propoxy chain, and a reactive carboxylic acid group makes it an object of interest for both academic and industrial researchers. This guide, intended for scientists and drug development professionals, aims to provide a comprehensive technical overview, moving beyond simple data recitation to explain the causality behind its synthesis, characterization, and application.

Core Chemical and Physical Identity

A precise understanding of a compound's physical properties is the bedrock of its application in any laboratory or industrial setting. This compound is a white, crystalline solid at room temperature, a characteristic that simplifies handling and storage.[3][4][5] Its insolubility in water and solubility in organic solvents like hot methanol are critical parameters for reaction and purification design.[3]

| Property | Value | Source(s) |

| CAS Number | 5438-19-7 | [6][7] |

| Molecular Formula | C₁₀H₁₂O₃ | [6][3] |

| Molecular Weight | 180.20 g/mol | [6][7][8] |

| Appearance | White to almost white crystalline powder | [3][4][5] |

| Melting Point | 144-146 °C | [3][7][9] |

| Solubility | Insoluble in water; Almost transparent in hot Methanol | [3] |

| IUPAC Name | This compound | [8] |

| Synonyms | p-Propoxybenzoic acid, 4-n-Propoxybenzoic acid | [6][7] |

Spectroscopic and Analytical Characterization

Unambiguous identification of this compound is achieved through a combination of standard spectroscopic techniques. The data provided by Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) creates a unique molecular fingerprint.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides a clear map of the hydrogen atoms in the molecule. Key expected signals include a triplet for the terminal methyl group of the propoxy chain, a sextet for the adjacent methylene group, another triplet for the methylene group attached to the oxygen, and two doublets in the aromatic region corresponding to the para-substituted benzene ring. The carboxylic acid proton typically appears as a broad singlet at a significantly downfield chemical shift.[10]

-

IR Spectroscopy: The IR spectrum is dominated by characteristic absorptions that confirm its key functional groups. A broad O-H stretch from the carboxylic acid dimer is expected around 2500-3300 cm⁻¹. A sharp, strong C=O stretch from the carbonyl group will appear around 1680-1710 cm⁻¹. C-O stretching vibrations from the ether and carboxylic acid will be present in the 1200-1300 cm⁻¹ region.[8][11]

-

Mass Spectrometry: Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak (M⁺) corresponding to its molecular weight (m/z = 180). Common fragmentation patterns include the loss of the propyl group and the carboxyl group, leading to characteristic fragment ions.[8][11][12]

Quantitative Analysis: High-Performance Liquid Chromatography (HPLC)

For quantitative analysis, such as determining purity or concentration in a reaction mixture, a reversed-phase HPLC method is typically employed.[13][14]

Illustrative HPLC Method Parameters:

-

Column: C18 (e.g., 150 x 4.6 mm, 5 µm)[14]

-

Mobile Phase: A gradient of an acidic aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent like acetonitrile.[14]

-

Detection: UV detector set to the λmax of the benzoic acid chromophore.

-

Quantification: Achieved by comparing the peak area of the analyte to that of a certified reference standard.[14]

Synthesis: The Williamson Etherification Approach

The most common and industrially scalable method for preparing this compound is the Williamson ether synthesis.[15][16] This classic Sₙ2 reaction is valued for its reliability and efficiency. The strategy involves the reaction of the phenoxide ion of a p-hydroxybenzoic acid derivative with a propyl halide.

Reaction Mechanism and Rationale

The synthesis is a two-step, one-pot process.

-

Deprotonation: The phenolic hydroxyl group of 4-hydroxybenzoic acid is acidic but not enough to react directly with an alkyl halide. A base (e.g., potassium carbonate, sodium hydroxide) is required to deprotonate it, forming a highly nucleophilic phenoxide ion. The choice of a moderately strong base like K₂CO₃ is strategic; it is strong enough to deprotonate the phenol but generally not the carboxylic acid under anhydrous conditions, preventing unwanted side reactions.

-

Nucleophilic Attack (Sₙ2): The resulting phenoxide ion acts as a nucleophile, attacking the primary carbon of a propyl halide (e.g., 1-bromopropane or 1-iodopropane). This is a classic Sₙ2 displacement, where the nucleophile attacks from the backside, displacing the halide leaving group.[15] Primary alkyl halides are essential here to maximize the yield of the ether and minimize the competing E2 elimination reaction, which would be significant with secondary or tertiary halides.[16][17]

Caption: Williamson ether synthesis workflow for this compound.

Exemplary Laboratory Protocol

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-hydroxybenzoic acid (1.0 eq) and a polar aprotic solvent such as DMF or acetone. The choice of a polar aprotic solvent is crucial as it effectively solvates the cation of the base while leaving the nucleophilic anion relatively free, accelerating the Sₙ2 reaction.[17]

-

Base Addition: Add anhydrous potassium carbonate (K₂CO₃, ~1.5 eq). The excess base ensures complete deprotonation of the phenol.

-

Alkylating Agent: Add 1-bromopropane (~1.1 eq). A slight excess of the alkylating agent drives the reaction to completion.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction mixture and filter to remove the inorganic salts. Acidify the filtrate with a mineral acid (e.g., HCl) to protonate the carboxylate, causing the product to precipitate.

-

Purification: Collect the crude product by filtration. Recrystallization from a suitable solvent system (e.g., ethanol/water) yields the pure this compound.

Key Applications in Science and Technology

The structure of this compound directly informs its primary applications as a building block for liquid crystals and a versatile intermediate in organic synthesis.

Caption: Relationship between the structure of this compound and its applications.

A. Building Block for Liquid Crystals

4-Alkoxybenzoic acids are classic examples of calamitic (rod-like) thermotropic liquid crystals.[18] The key to their mesogenic behavior lies in supramolecular self-assembly. The carboxylic acid groups of two molecules form a stable hydrogen-bonded dimer.[18] This dimerization effectively elongates the molecule, increasing the structural anisotropy (shape ratio) which is a prerequisite for the formation of liquid crystalline phases (e.g., nematic or smectic) upon heating. The propoxy tail provides the necessary flexibility and influences the transition temperatures and the specific type of mesophase observed.[18] This property makes it a valuable component in the synthesis of more complex liquid crystal materials for displays and sensors.

B. Intermediate in Drug Development

In the pharmaceutical industry, this compound serves as a valuable intermediate.[2][19] Its structure contains two key "handles" for chemical modification:

-

The Carboxylic Acid: This group can be readily converted into esters, amides, or acid chlorides, allowing it to be coupled with other molecules of interest.[18]

-

The Aromatic Ring: The ring can undergo electrophilic substitution reactions, although the existing groups will direct incoming substituents to specific positions.

This dual reactivity makes it an attractive starting point for building more complex molecular architectures required for biologically active compounds.

Furthermore, the benzoic acid moiety is a common structural motif in prodrug design.[20][21] A prodrug is an inactive or less active derivative of a parent drug that is converted into the active form in the body. The carboxylic acid of a molecule like this compound can be esterified to mask its polarity, potentially improving oral absorption and pharmacokinetic properties.[21]

Toxicology and Safe Handling

While research indicates a generally favorable acute safety profile, proper handling of this compound is essential.

-

GHS Hazard Classification: It is classified as an irritant. The primary hazards are causing skin irritation (H315), serious eye irritation (H319), and potentially causing respiratory irritation (H335).[3][8]

-

Acute Toxicity: A recent study on Sprague-Dawley rats evaluated its acute oral toxicity. The findings showed that a dose of 2000 mg/kg did not result in significant adverse effects on body weight, behavior, or key organ histopathology over a 14-day period, indicating a favorable acute safety profile in this model.[22]

-

Handling Precautions: Standard laboratory personal protective equipment (PPE) should be used. This includes safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[7] When handling the powder, work should be performed in a well-ventilated area or a fume hood to avoid dust inhalation.[23]

-

Storage: The compound is stable under normal conditions and should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[7][23] It is classified as a combustible solid.[7]

References

-

ChemBK. (2024). This compound. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Profile of this compound (CAS: 5438-19-7): Properties and Industrial Relevance. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of this compound (CAS 5438-19-7). Retrieved from [Link]

-

Scientific Laboratory Supplies (SLS). (n.d.). This compound, 98%. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook (Data page with spectra). Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of this compound (CAS: 5438-19-7) in Driving Innovation in Organic Chemistry. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Mass spectrum of this compound. NIST Chemistry WebBook. Retrieved from [Link]

-

Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

-

Journal of Pharmaceutical Negative Results. (2024). Acute oral toxicity evaluation of p-propoxybenzoic acid in Sprague-Dawley rats according to OECD guideline 425 – Up and down method. Retrieved from [Link]

-

Chem-Station. (2014). Williamson Ether Synthesis. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences and Research. (n.d.). Pro-Drug Development. Retrieved from [Link]

-

Journal of Medicinal Chemistry. (2017). Discovery of a para-Acetoxy-benzyl Ester Prodrug of a Hydroxamate-Based Glutamate Carboxypeptidase II Inhibitor as Oral Therapy for Neuropathic Pain. PubMed. Retrieved from [Link]

-

USDA Food Safety and Inspection Service. (n.d.). Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. Retrieved from [Link]

-

Longdom Publishing. (n.d.). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. Retrieved from [Link]

Sources

- 1. CAS 5438-19-7 | 2621-1-25 | MDL MFCD00013989 | 4-n-Propoxybenzoic acid | SynQuest Laboratories [synquestlabs.com]

- 2. nbinno.com [nbinno.com]

- 3. chembk.com [chembk.com]

- 4. B24958.14 [thermofisher.com]

- 5. This compound | 5438-19-7 | TCI AMERICA [tcichemicals.com]

- 6. This compound [webbook.nist.gov]

- 7. This compound 98 5438-19-7 [sigmaaldrich.com]

- 8. This compound | C10H12O3 | CID 138500 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. scientificlabs.co.uk [scientificlabs.co.uk]

- 10. This compound(5438-19-7) 1H NMR spectrum [chemicalbook.com]

- 11. This compound [webbook.nist.gov]

- 12. This compound [webbook.nist.gov]

- 13. fsis.usda.gov [fsis.usda.gov]

- 14. longdom.org [longdom.org]

- 15. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 18. benchchem.com [benchchem.com]

- 19. nbinno.com [nbinno.com]

- 20. ijpsjournal.com [ijpsjournal.com]

- 21. Discovery of a para-Acetoxy-benzyl Ester Prodrug of a Hydroxamate-Based Glutamate Carboxypeptidase II Inhibitor as Oral Therapy for Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Acute oral toxicity evaluation of <i>p</i>-propoxybenzoic acid in Sprague-Dawley rats according to OECD guideline 425 – Up and down method - Indian Journal of Physiology and Pharmacology [ijpp.com]

- 23. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 4-Propoxybenzoic Acid: Molecular Structure, Properties, and Applications

This guide provides a comprehensive technical overview of 4-Propoxybenzoic acid, tailored for researchers, scientists, and professionals in the field of drug development. It delves into the molecule's fundamental characteristics, synthesis, and key applications, with a focus on providing actionable insights and methodologies.

Introduction to this compound: A Versatile Benzoic Acid Derivative

This compound, also known as p-propoxybenzoic acid, is an organic compound belonging to the class of alkoxybenzoic acids.[1] It is characterized by a benzoic acid core substituted with a propoxy group at the para (4-) position. This structural arrangement imparts a unique combination of properties, making it a valuable intermediate in various fields, most notably in the synthesis of liquid crystals and as a scaffold in medicinal chemistry.[2][3] The presence of both a carboxylic acid and an ether linkage provides multiple sites for chemical modification, allowing for the synthesis of a diverse range of derivatives.[3]

Molecular Structure and Chemical Formula

The fundamental identity of this compound is defined by its molecular structure and chemical formula.

-

Chemical Formula: C₁₀H₁₂O₃[1]

-

IUPAC Name: this compound[1]

-

CAS Number: 5438-19-7[1]

-

Molecular Weight: 180.20 g/mol [1]

The structure consists of a benzene ring disubstituted at positions 1 and 4. A carboxyl group (-COOH) is attached at position 1, and a propoxy group (-OCH₂CH₂CH₃) is at position 4.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, application, and the design of synthetic routes.

| Property | Value | Source |

| Appearance | White crystalline solid | [3] |

| Melting Point | 146-148 °C | [1] |

| Boiling Point | Decomposes | N/A |

| Solubility | Slightly soluble in water and chloroform; more soluble in polar organic solvents like alcohols and acetone. | [1] |

| pKa | ~4.5 | Estimated based on benzoic acid |

| InChI | 1S/C10H12O3/c1-2-7-13-9-5-3-8(4-6-9)10(11)12/h3-6H,2,7H2,1H3,(H,11,12) | [1] |

| InChIKey | GDFUWFOCYZZGQU-UHFFFAOYSA-N | [1] |

| SMILES | CCCOC1=CC=C(C=C1)C(=O)O | [1] |

Synthesis of this compound: A Validated Protocol

The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis. This Sₙ2 reaction involves the O-alkylation of a phenoxide with an alkyl halide. The following protocol details the synthesis from ethyl 4-hydroxybenzoate, followed by saponification.

Rationale Behind Experimental Choices

The choice of a two-step procedure starting from ethyl 4-hydroxybenzoate is strategic. The ester group protects the carboxylic acid from unwanted side reactions during the etherification step. The use of a base like potassium carbonate is crucial to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide ion. Acetone is a suitable polar aprotic solvent that facilitates the Sₙ2 reaction. The final saponification step with sodium hydroxide efficiently hydrolyzes the ester to yield the desired carboxylic acid.

Experimental Protocol

Step 1: Synthesis of Ethyl 4-Propoxybenzoate

-

To a solution of ethyl 4-hydroxybenzoate (1 equivalent) in acetone, add anhydrous potassium carbonate (1.5 equivalents).

-

To this suspension, add 1-bromopropane (1.2 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude ethyl 4-propoxybenzoate.

Step 2: Saponification to this compound

-

Dissolve the crude ethyl 4-propoxybenzoate in a mixture of ethanol and a 10% aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux for 2-4 hours until the ester is completely hydrolyzed (monitored by TLC).

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and acidify with concentrated hydrochloric acid until the pH is approximately 2.

-

The white precipitate of this compound is collected by vacuum filtration, washed with cold water, and dried.

-

Recrystallization from ethanol/water can be performed for further purification.

Spectroscopic Characterization

Confirmation of the molecular structure of synthesized this compound is achieved through a combination of spectroscopic techniques.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides detailed information about the hydrogen atoms in the molecule.

-

Aromatic Protons: Two doublets in the aromatic region (typically δ 6.8-8.1 ppm), corresponding to the protons on the benzene ring. The protons ortho to the carboxyl group will be downfield compared to the protons ortho to the propoxy group.

-

Propoxy Group Protons:

-

A triplet corresponding to the -OCH₂- protons (typically δ ~4.0 ppm).

-

A sextet corresponding to the -CH₂- protons (typically δ ~1.8 ppm).

-

A triplet corresponding to the terminal -CH₃ protons (typically δ ~1.0 ppm).

-

-

Carboxylic Acid Proton: A broad singlet at a downfield chemical shift (typically δ > 10 ppm), which may be exchangeable with D₂O.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number and types of carbon environments.

-

Carbonyl Carbon: A signal in the downfield region (typically δ ~167 ppm).

-

Aromatic Carbons: Four signals in the aromatic region (typically δ 114-164 ppm), two of which will be quaternary carbons.

-

Propoxy Group Carbons: Three signals corresponding to the three distinct carbon atoms of the propoxy group (typically δ 10-70 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.[4]

-

O-H Stretch (Carboxylic Acid): A very broad band in the region of 3300-2500 cm⁻¹.

-

C-H Stretch (Aromatic and Aliphatic): Signals in the region of 3100-2850 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1680 cm⁻¹.

-

C=C Stretch (Aromatic): Peaks in the 1600-1450 cm⁻¹ region.

-

C-O Stretch (Ether and Carboxylic Acid): Absorptions in the 1300-1000 cm⁻¹ region.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.[5]

-

Molecular Ion Peak (M⁺): The peak corresponding to the molecular weight of the compound (m/z = 180).

-

Key Fragmentation Peaks:

-

Loss of the propoxy group (-OC₃H₇) leading to a fragment at m/z = 121.

-

Loss of the carboxyl group (-COOH) leading to a fragment at m/z = 135.

-

Further fragmentation of the aromatic ring.

-

Applications in Research and Development

This compound and its derivatives have found significant applications in materials science and are of growing interest in drug discovery.

Precursor for Liquid Crystals